molecular formula C29H30F2N4O2 B604936 (2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione

(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione

Cat. No.: B604936
M. Wt: 504.6 g/mol
InChI Key: ZKIQFLSGMMYCGS-SANMLTNESA-N
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Description

1G244 is a novel potent and selective DPP8/9 inhibitor.

Scientific Research Applications

Luminescent Properties and Electron Transfer

Piperazine substituted compounds, like the one , exhibit interesting luminescent properties. A study by Gan et al. (2003) investigated similar compounds, revealing their potential as pH probes due to changes in fluorescence quantum yields in response to pH variations. This indicates potential applications in biochemical sensing and imaging (Gan, Chen, Chang, & Tian, 2003).

Synthesis and Structural Analysis

A study by Li-hua et al. (2010) detailed a synthesis approach for related piperazine derivatives, emphasizing the versatility and applicability of these compounds in various chemical syntheses. The research highlights the potential of these compounds in creating enantiopure structures, which is crucial in pharmaceutical applications (Li-hua, Zong-xuan, Wu‐Hong, Yong, & Ya-wen, 2010).

Serotonin Receptor Antagonism

Compounds similar to (2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione have been explored for their 5-HT2 antagonist activity, as shown in a study by Watanabe et al. (1992). These findings suggest potential applications in neurological or psychiatric treatments, where modulation of serotonin receptors is often critical (Watanabe et al., 1992).

Pharmaceutical Synthesis

Shakhmaev et al. (2016) describe the synthesis of flunarizine, a drug used in migraine and epilepsy treatments, which involves compounds structurally similar to the one . This indicates the potential use of such compounds in pharmaceutical manufacturing processes (Shakhmaev, Sunagatullina, & Zorin, 2016).

Crystallographic Studies

Crystallographic analysis of similar compounds, as conducted by Kavitha et al. (2014), provides insights into their structural properties. This is essential for understanding the molecular interactions and potential applications in material sciences or molecular engineering (Kavitha, Yathirajan, Kaur, Hosten, Betz, & Glidewell, 2014).

Electrochemical Applications

A study by Ramdane et al. (2021) on a novel piperazine derivative highlights its use in electrochemical recognition of nitrite anions. This suggests potential applications in environmental monitoring and analytical chemistry (Ramdane, Terbouche, Ait Ramdane-Terbouche, Lakhdari, Bacharı, Merazig, Roisnel, Hauchard, & Mezaoui, 2021).

Properties

IUPAC Name

(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)34-15-13-33(14-16-34)27(36)17-26(32)29(37)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIQFLSGMMYCGS-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CC(C(=O)N4CC5=CC=CC=C5C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C[C@@H](C(=O)N4CC5=CC=CC=C5C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
Reactant of Route 3
(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
Reactant of Route 4
Reactant of Route 4
(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
Reactant of Route 5
Reactant of Route 5
(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
Reactant of Route 6
Reactant of Route 6
(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione

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